Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester
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Overview
Description
Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester is an organophosphorus compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester typically involves the reaction of phosphorus pentasulfide with ethanol to form diethyl dithiophosphate. This intermediate is then reacted with 2-(dipropylamino)-2-oxoethyl chloride under controlled conditions to yield the desired compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioates, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of pesticides, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl dithiophosphate
- Diethyl phosphorodithioate
- Phosphorothiothionic acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(2-(dipropylamino)-2-oxoethyl) ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and practical purposes .
Properties
CAS No. |
37744-82-4 |
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Molecular Formula |
C12H26NO3PS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C12H26NO3PS2/c1-5-9-13(10-6-2)12(14)11-19-17(18,15-7-3)16-8-4/h5-11H2,1-4H3 |
InChI Key |
GMSYPEMNQYZMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CSP(=S)(OCC)OCC |
Origin of Product |
United States |
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